
Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate is an organic compound with the molecular formula C12H21NO3 It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and an oxobutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone under controlled conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in diethyl ether at temperatures ranging from 0 to 20°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in diethyl ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated carbamates.
Scientific Research Applications
Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which then exerts its biological effects. The cyclopropyl group may contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
- tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness: Tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution in various chemical and biological contexts.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(14)10(7-9-5-6-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
CADUMNJZRWKFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


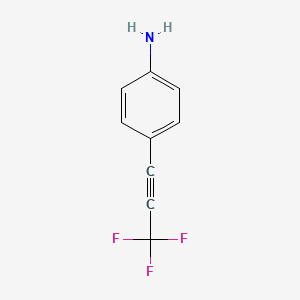

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)

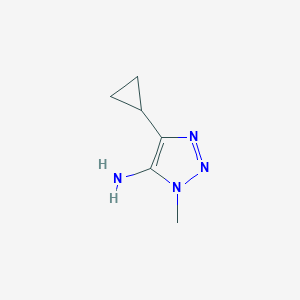

![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
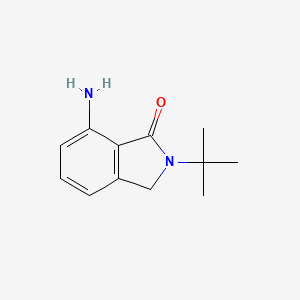
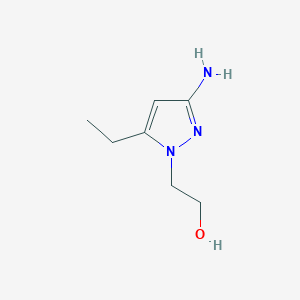
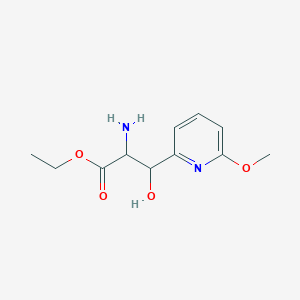
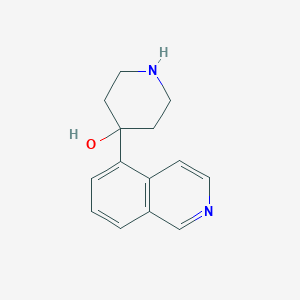
![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)

